molecular formula C18H26ClN3O B4079728 N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine

N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine

Cat. No. B4079728
M. Wt: 335.9 g/mol
InChI Key: VZLGPBUNZKWUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine, also known as CL-218,872, is a highly selective antagonist of the nociceptin receptor. It was first synthesized in the 1990s and has since been used in scientific research to study the nociceptin system and its potential therapeutic applications.

Mechanism of Action

N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine blocks the nociceptin receptor, which is involved in pain regulation, stress response, and addiction. By blocking the receptor, N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine has been shown to have a range of biochemical and physiological effects, including modulation of pain perception, stress response, and addiction. Studies have also suggested that N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine is its high selectivity for the nociceptin receptor, which allows for precise modulation of the nociceptin system. However, one limitation is that it may not be suitable for all types of experiments, as it specifically targets the nociceptin system.

Future Directions

There are several potential future directions for research involving N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of pain, stress-related disorders, and addiction. Another potential direction is the study of the nociceptin system and its role in neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine and its potential limitations for lab experiments.

Scientific Research Applications

N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine is primarily used in scientific research to study the nociceptin system, which is a key player in pain regulation, stress response, and addiction. The nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor that binds to the endogenous neuropeptide nociceptin/orphanin FQ (N/OFQ). N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine is a highly selective antagonist of the nociceptin receptor, meaning it blocks the binding of N/OFQ to the receptor.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-4-15(2)22(13-16-7-5-6-8-17(16)19)14-18-20-9-10-21(18)11-12-23-3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLGPBUNZKWUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CC=CC=C1Cl)CC2=NC=CN2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine
Reactant of Route 3
Reactant of Route 3
N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine
Reactant of Route 4
Reactant of Route 4
N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine
Reactant of Route 5
Reactant of Route 5
N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine
Reactant of Route 6
Reactant of Route 6
N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.